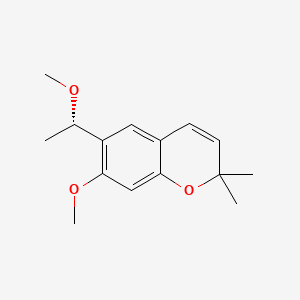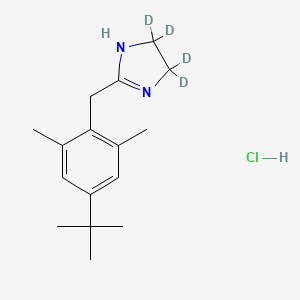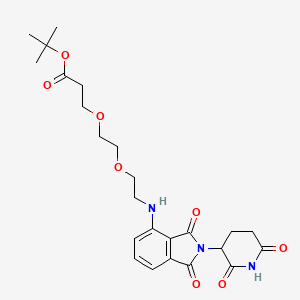
Thalidomide-4-NH-PEG2-COO(t-Bu)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-4-NH-PEG2-COO(t-Bu) is a modified form of Thalidomide, a compound known for its historical use as a sedative and its later discovery as an immunomodulatory drug. This compound is specifically designed to act as a Cereblon ligand, which is crucial in the recruitment of CRBN protein. The t-Bu protecting group at the end of Thalidomide-4-NH-PEG2-COO(t-Bu) can be removed under acidic conditions, making it a key intermediate in the synthesis of PROTAC molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-4-NH-PEG2-COO(t-Bu) involves the modification of Thalidomide with a t-Bu group. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is first activated to introduce a reactive group.
PEGylation: The activated Thalidomide is then reacted with polyethylene glycol (PEG) to form Thalidomide-PEG.
Introduction of t-Bu Group: The PEGylated Thalidomide is further reacted with a t-Bu group to form Thalidomide-4-NH-PEG2-COO(t-Bu).
Industrial Production Methods
Industrial production of Thalidomide-4-NH-PEG2-COO(t-Bu) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of Thalidomide are activated using industrial-grade reagents.
Continuous PEGylation: The activated Thalidomide is continuously reacted with PEG in a controlled environment.
Batch Addition of t-Bu Group: The final step involves the batch-wise addition of the t-Bu group under acidic conditions to ensure complete reaction
化学反応の分析
Types of Reactions
Thalidomide-4-NH-PEG2-COO(t-Bu) undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to form reduced derivatives.
Substitution: The t-Bu group can be substituted under acidic conditions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic conditions, typically using hydrochloric acid or sulfuric acid, are employed to remove the t-Bu group
Major Products
The major products formed from these reactions include various derivatives of Thalidomide-4-NH-PEG2-COO(t-Bu) with different functional groups replacing the t-Bu group .
科学的研究の応用
Thalidomide-4-NH-PEG2-COO(t-Bu) has a wide range of scientific research applications:
Chemistry: It is used as a key intermediate in the synthesis of PROTAC molecules, which are used for targeted protein degradation.
Biology: The compound is used to study protein-protein interactions and the role of Cereblon in cellular processes.
Medicine: Thalidomide-4-NH-PEG2-COO(t-Bu) is used in the development of new therapeutic agents for cancer and other diseases.
Industry: It is used in the production of specialized chemicals and pharmaceuticals
作用機序
Thalidomide-4-NH-PEG2-COO(t-Bu) exerts its effects by acting as a Cereblon ligand. It recruits the CRBN protein, which is involved in the ubiquitin-proteasome pathway. This recruitment leads to the degradation of target proteins, thereby modulating various cellular processes. The t-Bu group can be removed under acidic conditions, allowing the compound to participate in the synthesis of PROTAC molecules .
類似化合物との比較
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of Thalidomide with enhanced immunomodulatory effects.
Pomalidomide: Another derivative with potent anti-cancer properties.
Uniqueness
Thalidomide-4-NH-PEG2-COO(t-Bu) is unique due to its t-Bu modification, which allows it to act as a key intermediate in the synthesis of PROTAC molecules. This modification enhances its ability to recruit CRBN protein and participate in targeted protein degradation .
特性
分子式 |
C24H31N3O8 |
|---|---|
分子量 |
489.5 g/mol |
IUPAC名 |
tert-butyl 3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C24H31N3O8/c1-24(2,3)35-19(29)9-11-33-13-14-34-12-10-25-16-6-4-5-15-20(16)23(32)27(22(15)31)17-7-8-18(28)26-21(17)30/h4-6,17,25H,7-14H2,1-3H3,(H,26,28,30) |
InChIキー |
QVCGYZSGWDGIRF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


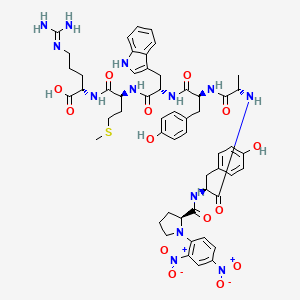
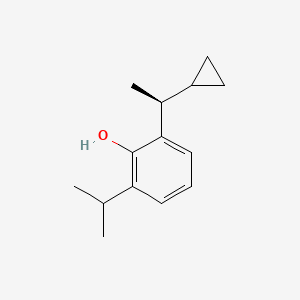
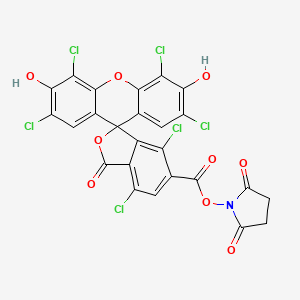
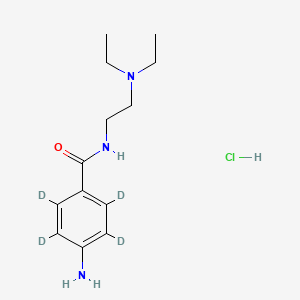

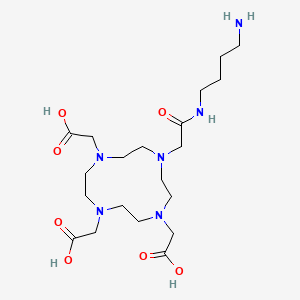
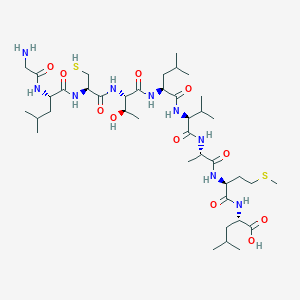
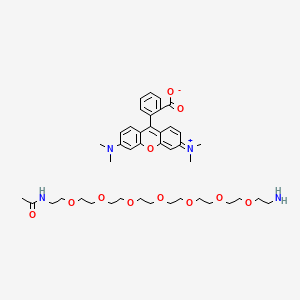

![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382846.png)

![2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid](/img/structure/B12382853.png)
